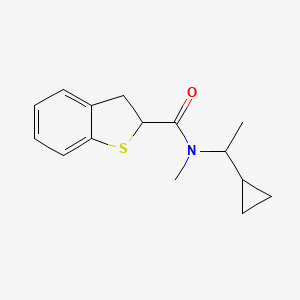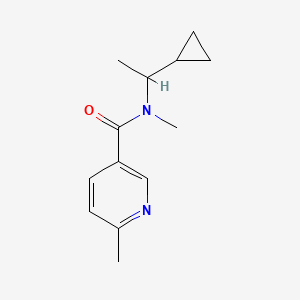
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally developed as an anticancer drug due to its ability to selectively target cancer cells. However, recent research has shown that CX-5461 may have broader applications in the field of molecular biology and biochemistry.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from initiating transcription. This leads to a reduction in the production of ribosomal RNA and a subsequent decrease in ribosome biogenesis. This can have a profound effect on cell growth and proliferation, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively inhibit ribosome biogenesis without affecting other cellular processes. However, one limitation is that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the role of ribosomes in protein synthesis and in understanding the mechanisms of ribosomal diseases. Additionally, there may be potential applications for N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in the field of synthetic biology, where it could be used to selectively control gene expression.
Métodos De Síntesis
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide is a synthetic compound that can be prepared using a variety of methods. One common approach involves the reaction of 3-cyanopyridine with cyclopropylmethylamine and dimethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its ability to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This can be useful in studying the role of ribosomes in protein synthesis and in investigating the mechanisms of ribosomal diseases.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-5-12(8-14-9)13(16)15(3)10(2)11-6-7-11/h4-5,8,10-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIZXJCIOPRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


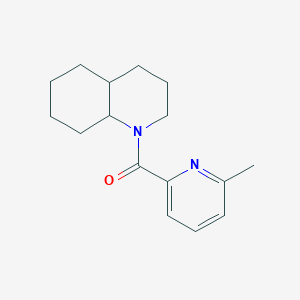
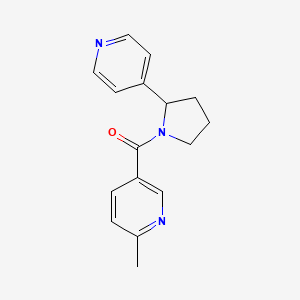
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

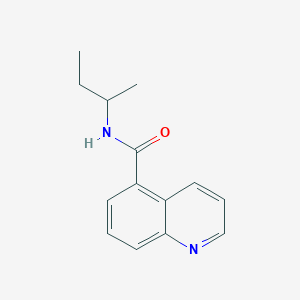
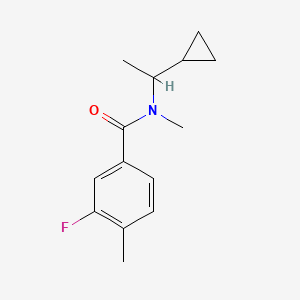
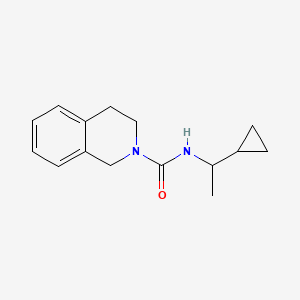
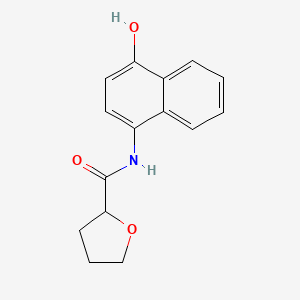
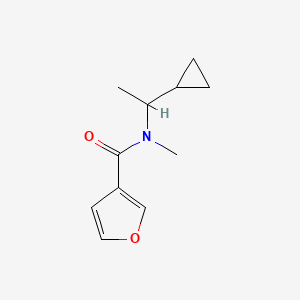

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
